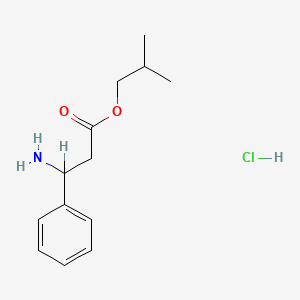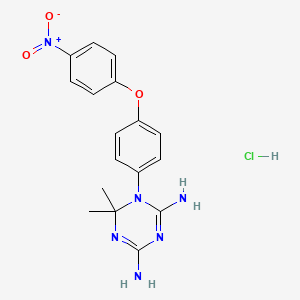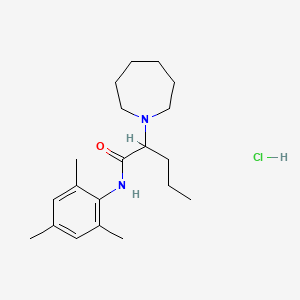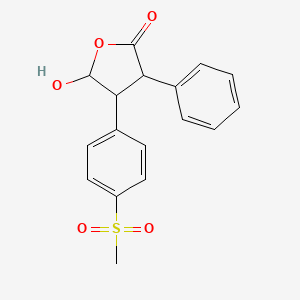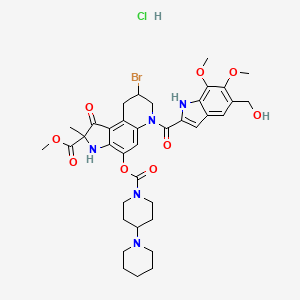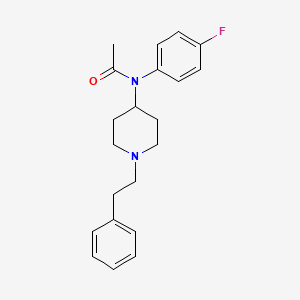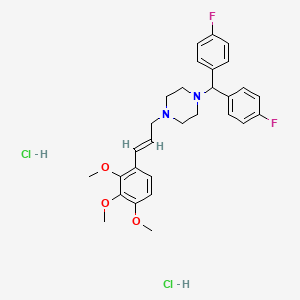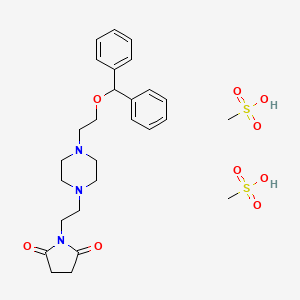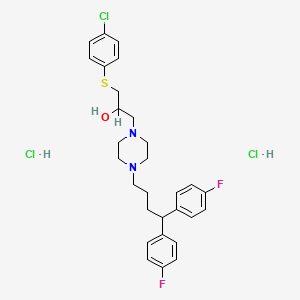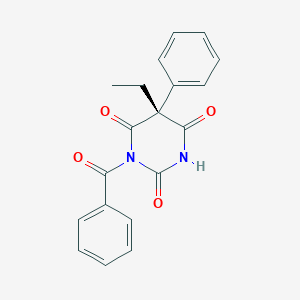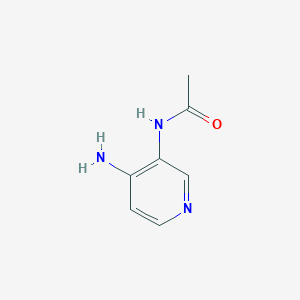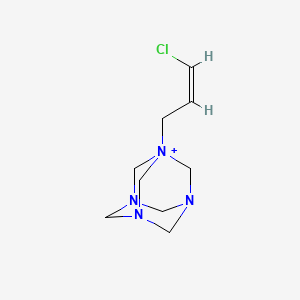
Chloroallyl methenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloroallyl methenamine, also known as hexamethylenetetramine chloroallyl chloride, is a quaternary ammonium salt. It is widely used as a surfactant and preservative in various industrial and cosmetic applications due to its antimicrobial properties. The compound is known for its ability to release formaldehyde, which acts as a biocidal agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chloroallyl methenamine can be synthesized by treating hexamethylenetetramine with 1,3-dichloropropene. This reaction typically produces a mixture of cis and trans isomers . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where hexamethylenetetramine and 1,3-dichloropropene are combined under specific conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Chloroallyl methenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chloroallyl methenamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical formulations.
Biology: Studied for its antimicrobial properties and its effects on biological systems.
Industry: Employed as a preservative in cosmetics, adhesives, and coatings due to its biocidal properties.
Wirkmechanismus
The primary mechanism of action of chloroallyl methenamine involves the slow release of formaldehyde, which is highly bactericidal. In an acidic environment, this compound hydrolyzes to release formaldehyde, which then exerts its antimicrobial effects by denaturing proteins and nucleic acids in microbial cells .
Vergleich Mit ähnlichen Verbindungen
Methenamine: A heterocyclic organic compound used as a urinary antiseptic.
Quaternium-15: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness: Chloroallyl methenamine is unique due to its specific structure, which allows for the controlled release of formaldehyde. This property makes it particularly effective as a preservative and antimicrobial agent in various applications .
Eigenschaften
CAS-Nummer |
56060-15-2 |
|---|---|
Molekularformel |
C9H16ClN4+ |
Molekulargewicht |
215.70 g/mol |
IUPAC-Name |
1-[(Z)-3-chloroprop-2-enyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C9H16ClN4/c10-2-1-3-14-7-11-4-12(8-14)6-13(5-11)9-14/h1-2H,3-9H2/q+1/b2-1- |
InChI-Schlüssel |
LDLCEGCJYSDJLX-UPHRSURJSA-N |
Isomerische SMILES |
C1N2CN3CN1C[N+](C2)(C3)C/C=C\Cl |
Kanonische SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


